1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane
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Overview
Description
1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE is a complex organic compound that features a combination of azepane, fluorophenyl, and oxadiazole moieties
Preparation Methods
The synthesis of 1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group, and finally, the attachment of the azepane moiety. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and sulfonyl chlorides. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature and pressure, and the use of catalysts.
Chemical Reactions Analysis
1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, forming new carbon-carbon bonds.
Scientific Research Applications
1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE can be compared with other similar compounds, such as:
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl: This compound shares the oxadiazole moiety but differs in the presence of a triazole ring instead of the azepane moiety.
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: This compound also contains the oxadiazole ring but has different substituents, leading to varied biological activities.
The uniqueness of 1-AZEPANYL [4-FLUORO-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20FN3O3S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-fluorophenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H20FN3O3S/c21-18-11-10-16(28(25,26)24-12-6-1-2-7-13-24)14-17(18)20-23-22-19(27-20)15-8-4-3-5-9-15/h3-5,8-11,14H,1-2,6-7,12-13H2 |
InChI Key |
MOHKKKCMMUANMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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